molecular formula C17H14O7 B1583532 Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy- CAS No. 13459-07-9

Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy-

Cat. No. B1583532
CAS RN: 13459-07-9
M. Wt: 330.29 g/mol
InChI Key: FXGCMNIMMTVBFZ-UHFFFAOYSA-N
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Description

Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy- is a dimethoxyflavone that is the 3,4’-dimethyl ether derivative of quercetin . It has been isolated from Combretum quadrangulare and exhibits antineoplastic activity .


Molecular Structure Analysis

The molecular formula of Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy- is C17H14O7 . The molecular weight is 330.29 . The structure includes a flavone backbone, which is a 15-carbon skeleton consisting of two benzene rings (A and B) linked through a heterocyclic pyrone ring © .


Physical And Chemical Properties Analysis

The melting point of Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy- is 229-230°C and it should be stored at a temperature of 2-8°C .

Scientific Research Applications

Pharmacological Effects and Potential as a Chemopreventive Agent

This flavone derivative has been studied for its potential role as a chemopreventive agent. The compound’s structure, similar to that of quercetin, suggests it may have antioxidant, antiviral, antitumorigenic, and cancer-preventive activities . Its presence in cereal grain plants and the wide spectrum of health-promoting effects make it a candidate for metabolic engineering to increase its accumulation in wheat grain endosperm as a nutraceutical .

Inhibition of Steroid Metabolizing Enzymes

It acts as an inhibitor for the enzyme EC 1.3.1.22 , which is involved in the conversion of testosterone into the more potent androgen 5 alpha-dihydrotestosterone . This suggests its potential use in research related to androgenic alopecia and prostate cancer, where the modulation of androgen levels is crucial.

Antioxidant Properties

Flavonoids, including this compound, are known for their antioxidant properties. They can scavenge free radicals and protect cells from oxidative stress, which is linked to various chronic diseases . This makes them valuable in studies focused on aging and neurodegenerative diseases.

Anticancer Research

Secondary metabolites from plants containing this flavone have shown a range of biological and pharmacological applications, including anticancer properties . Research into this compound could lead to the development of new anticancer drugs or adjunct therapies.

Antimalarial Activity

Compounds in the same family have demonstrated antimalarial properties . Given the structural similarities, 5,7-dimethoxy-3,3’,4’-trihydroxyflavone could be explored for its efficacy against malaria, contributing to the search for novel antimalarial agents.

Fungicidal Activity

Studies have shown that derivatives of this flavone exhibit fungicidal activity against a range of pathogenic fungi, including those affecting humans, animals, and plants . This opens up avenues for developing new antifungal treatments or agricultural fungicides.

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-9-6-12(23-2)14-13(7-9)24-17(16(21)15(14)20)8-3-4-10(18)11(19)5-8/h3-7,18-19,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGCMNIMMTVBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158818
Record name Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy-

CAS RN

13459-07-9
Record name Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013459079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Di-O-methylquercetin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZP8DD3MMB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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